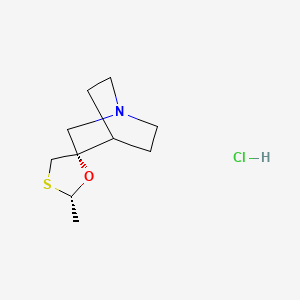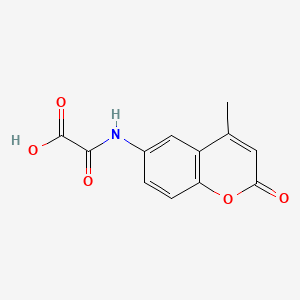
CGP 71872
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP 71872 is a synthetic organic compound known for its role as a gamma-aminobutyric acid receptor antagonist. It is often used in scientific research to study the gamma-aminobutyric acid receptor, which is a crucial component in the central nervous system. The compound is particularly noted for its ability to bind to gamma-aminobutyric acid receptors with high affinity, making it a valuable tool in neuropharmacological studies .
Preparation Methods
The synthesis of CGP 71872 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation reactions.
Functional Group Introduction: Various functional groups, such as azido and iodo groups, are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve automated processes and stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
CGP 71872 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups, such as azido and iodo groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CGP 71872 has a wide range of scientific research applications, including:
Neuropharmacology: It is used to study the gamma-aminobutyric acid receptor and its role in the central nervous system.
Drug Development: The compound is used as a reference standard in the development of new gamma-aminobutyric acid receptor antagonists.
Molecular Biology: This compound is used in molecular biology studies to investigate the signaling pathways involving gamma-aminobutyric acid receptors
Mechanism of Action
CGP 71872 exerts its effects by binding to the gamma-aminobutyric acid receptor, thereby blocking the action of gamma-aminobutyric acid. This inhibition leads to a decrease in the inhibitory signaling in the central nervous system, which can be useful in studying various neurological conditions. The molecular targets of this compound include the gamma-aminobutyric acid receptor subunits, and the pathways involved are primarily related to inhibitory neurotransmission .
Comparison with Similar Compounds
CGP 71872 is unique in its high affinity for the gamma-aminobutyric acid receptor, which sets it apart from other gamma-aminobutyric acid receptor antagonists. Similar compounds include:
CGP 27492: Another gamma-aminobutyric acid receptor antagonist with a similar core structure but different functional groups.
SKF89976A hydrochloride: A compound with similar pharmacological properties but different molecular targets.
Tiagabine hydrochloride hydrate: A gamma-aminobutyric acid reuptake inhibitor with distinct mechanisms of action.
These compounds share some similarities with this compound but differ in their specific molecular structures and mechanisms of action, highlighting the uniqueness of this compound in neuropharmacological research .
Properties
Molecular Formula |
C24H31IN5O7P |
|---|---|
Molecular Weight |
659.4 g/mol |
IUPAC Name |
3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C24H31IN5O7P/c1-15(16-6-5-7-17(10-16)24(34)35)28-13-18(31)14-38(36,37)9-4-2-3-8-27-23(33)19-11-20(25)21(29-30-26)12-22(19)32/h5-7,10-12,15,18,28,31-32H,2-4,8-9,13-14H2,1H3,(H,27,33)(H,34,35)(H,36,37)/t15-,18+/m1/s1 |
InChI Key |
IHFUJPDKHJTHGQ-QAPCUYQASA-N |
SMILES |
CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP 71872 CGP-71872 CGP71872 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride](/img/structure/B1668467.png)



